molecular formula C8H14O3 B3207445 (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one CAS No. 104194-02-7

(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one

Cat. No.: B3207445
CAS No.: 104194-02-7
M. Wt: 158.19 g/mol
InChI Key: LEWYZEQNYWGOBF-IYSWYEEDSA-N
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Description

(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one can be achieved through several methods. One common approach involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. This method typically requires the presence of a catalyst to facilitate the reaction and ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction parameters, leading to higher purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and methyl groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can lead to the formation of various substituted dioxolanes .

Scientific Research Applications

(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one has several scientific research applications across different fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity and stability make it suitable for use in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may offer advantages in the design of new drugs and pharmaceuticals.

    Industry: In industrial chemistry, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl and methyl groups, which can affect its binding affinity and selectivity for different targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups. These features confer distinct reactivity and selectivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

(2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWYZEQNYWGOBF-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H](O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 2
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 3
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 4
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 5
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 6
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one

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